![molecular formula C14H16N2O4 B8034843 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid](/img/structure/B8034843.png)
3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid is a complex organic compound with significant potential in various scientific fields. It is characterized by its unique imidazolidinyl structure, which includes a phenylethyl group and a propanoic acid moiety. This compound is known for its stability and reactivity, making it a valuable subject of study in organic chemistry and related disciplines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid typically involves multiple steps, starting from readily available precursors. One common method includes the reaction of a phenylethylamine derivative with a suitable imidazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize waste and energy consumption, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different imidazolidinyl derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-imidazolidinyl derivatives, while reduction can produce different imidazolidinyl compounds with varying degrees of saturation .
Scientific Research Applications
3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]propanoic acid
- 3-[2,5-dioxo-1-(1-phenylpropyl)imidazolidin-4-yl]propanoic acid
Uniqueness
3-[2,5-dioxo-1-(1-phenylethyl)-4-imidazolidinyl]propanoic acid is unique due to its specific structural features, which confer distinct reactivity and stability. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-[2,5-dioxo-1-(1-phenylethyl)imidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-9(10-5-3-2-4-6-10)16-13(19)11(15-14(16)20)7-8-12(17)18/h2-6,9,11H,7-8H2,1H3,(H,15,20)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSGYXSMHWWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(NC2=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

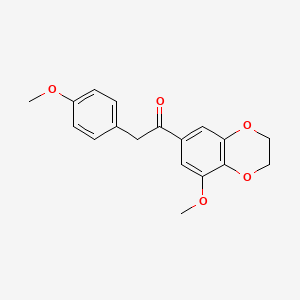
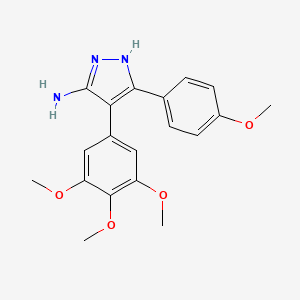
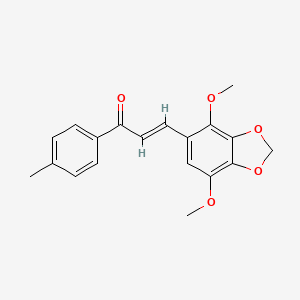
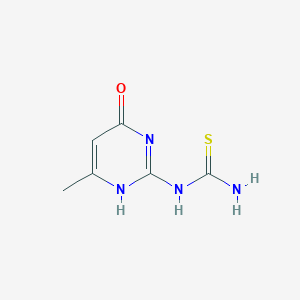
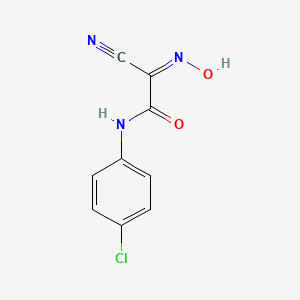
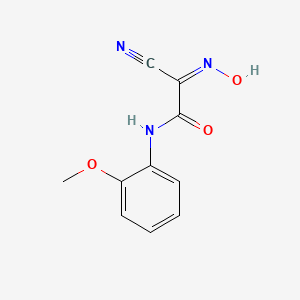
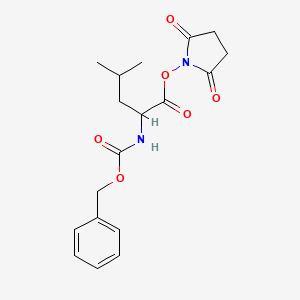


![3-(1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B8034841.png)
![1-{[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034854.png)
![1-[(2,3-Dihydro-1-benzofuran-5-ylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B8034862.png)
![1-{[3-(2,3-Dihydro-1-benzofuran-5-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B8034865.png)
